Pyrodelphinine
Description
Contextualization within Diterpenoid Alkaloid Chemistry
Pyrodelphinine is a member of the vast and structurally complex family of diterpenoid alkaloids. These natural compounds are characterized by a core skeleton derived from diterpenes, which are C20 tetracyclic or pentacyclic hydrocarbons. The defining feature of diterpenoid alkaloids is the incorporation of a nitrogen atom, typically originating from β-aminoethanol, methylamine, or ethylamine, into the diterpene framework. This addition results in a diverse array of intricate molecular architectures with numerous stereocenters. researchgate.netunibas.itmdpi.commdpi.com
Diterpenoid alkaloids are predominantly found in plants belonging to the genera Aconitum, Delphinium, and Consolida of the Ranunculaceae family. researchgate.netmdpi.com These compounds have long attracted the attention of chemists and pharmacologists due to their complex structures and significant biological activities. sioc-journal.cn The chemistry of diterpenoid alkaloids is a specialized field that involves isolation from natural sources, intricate structure elucidation using modern spectroscopic techniques, and challenging total synthesis endeavors. sioc-journal.cnhec.gov.pk The structural diversity of these alkaloids leads to their classification into different types based on their carbon skeletons, such as C18, C19, and C20 diterpenoid alkaloids. unibas.itmdpi.commdpi.com this compound falls within the C19-diterpenoid alkaloid subgroup, which is the largest and most varied category. unibas.itmdpi.com
Historical Perspectives on this compound Discovery and Characterization
The journey of discovering and characterizing this compound is intertwined with the broader history of alkaloid chemistry, which has seen significant advancements in analytical techniques over the decades. The initial isolation and structural examination of many alkaloids, including those of the diterpenoid class, were often hampered by the small quantities available and the limitations of early analytical methods. pageplace.de
The structural elucidation of complex molecules like this compound relies heavily on spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and various one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. researchgate.net X-ray crystallography has also played a pivotal role in confirming the absolute stereochemistry of these compounds. For instance, the X-ray crystallographic analysis of this compound was crucial in establishing its precise three-dimensional structure. researchgate.netscilit.com
The name "this compound" itself suggests a historical connection to its parent compound, delphinine, and the pyrolytic reactions used in early structural studies to simplify complex molecules for analysis. The study of the pyrodelphonine chromophore, a key structural feature, was essential in understanding the chemistry of this alkaloid subclass. scilit.com
Classification and Structural Archetype of this compound-Type Diterpenoid Alkaloids
Diterpenoid alkaloids are systematically classified based on the number of carbon atoms in their fundamental skeleton. mdpi.commdpi.com This classification divides them into three main categories: C20, C19, and C18-diterpenoid alkaloids. mdpi.commdpi.com this compound is a C19-diterpenoid alkaloid, a group characterized by the loss of one carbon atom, typically from the C4 position of a C20 precursor. mdpi.com
The C19-diterpenoid alkaloids are further subdivided into several types based on their skeletal arrangement and the nature and position of oxygen-containing functional groups. unibas.itmdpi.com These include the aconitine (B1665448), lycoctonine, 7,17-seco, franchetine, and rearranged types. unibas.it
This compound-type alkaloids are distinguished by specific structural features. Falaconitine and mithaconitine were the first naturally occurring alkaloids identified with a this compound-type structure. pageplace.de A notable characteristic of some this compound-type alkaloids, such as tatsiensine, is the presence of unsaturation, for example, a double bond between C(8) and C(15). clockss.org This unsaturation, along with the specific arrangement of functional groups, defines the this compound archetype.
The table below provides an overview of selected diterpenoid alkaloids and their classification, highlighting the position of this compound within this chemical family.
| Compound Name | Classification | Key Structural Features | Source Genus |
| Aconitine | C19-Diterpenoid Alkaloid (Aconitine type) | Complex esterified polycyclic system | Aconitum |
| Lycoctonine | C19-Diterpenoid Alkaloid (Lycoctonine type) | Highly oxygenated C19 skeleton | Delphinium, Aconitum |
| Atisine (B3415921) | C20-Diterpenoid Alkaloid | Tetracyclic diterpenoid core | Aconitum |
| Denudatine | C20-Diterpenoid Alkaloid | Hexacyclic cage-like structure | Delphinium |
| Hetisine | C20-Diterpenoid Alkaloid | Heptacyclic bridged structure | Delphinium |
| This compound | C19-Diterpenoid Alkaloid (this compound type) | Aconitane (B1242193) skeleton with a benzoate (B1203000) ester ontosight.ai | Delphinium |
| Falaconitine | C19-Diterpenoid Alkaloid (this compound type) | Unsaturated this compound structure pageplace.de | Aconitum |
| Mithaconitine | C19-Diterpenoid Alkaloid (this compound type) | Unsaturated this compound structure pageplace.de | Aconitum |
| Tatsiensine | C19-Diterpenoid Alkaloid (this compound type) | Double bond between C(2) and C(3) clockss.org | Delphinium |
Properties
CAS No. |
60050-12-6 |
|---|---|
Molecular Formula |
C31H41NO7 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
[5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-7-en-4-yl] benzoate |
InChI |
InChI=1S/C31H41NO7/c1-32-15-29(16-35-2)12-11-20(36-3)31-19-14-30(34)21(37-4)13-18(23(26(31)32)24(38-5)25(29)31)22(19)27(30)39-28(33)17-9-7-6-8-10-17/h6-10,13,19-27,34H,11-12,14-16H2,1-5H3 |
InChI Key |
LFJVGOYFLDASBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC)OC)COC |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Pyrodelphinine
Botanical Sources of Pyrodelphinine and Related Alkaloids
Isolation from Delphinium Species (e.g., Delphinium staphisagria, Delphinium nordhagenii)
The primary botanical source associated with this compound is the genus Delphinium. Specifically, Delphinium staphisagria is a well-documented source of a variety of diterpenoid alkaloids. nih.govrcplondon.ac.uk The principal alkaloid found in the seeds of D. staphisagria is delphinine. wikipedia.org this compound is a pyrolysis product of delphinine, meaning it is formed through the thermal decomposition of delphinine. acs.org The crystal structures of both this compound and its parent compound, delphinine, have been elucidated, highlighting their close structural relationship. acs.org
While direct isolation of this compound from Delphinium nordhagenii is not prominently reported, this species is known to contain a range of other norditerpenoid alkaloids. acs.orgnih.gov Research on the aerial parts of D. nordhagenii has led to the isolation of new alkaloids such as nordhagenine A, B, and C, alongside the known alkaloid lycoctonine. acs.org The study of the alkaloidal content of various Delphinium species is crucial for understanding the distribution of compounds that are structurally analogous to this compound. nih.gov
Presence in Aconitum Species and other Ranunculaceae Genera
The genus Aconitum, also belonging to the Ranunculaceae family, is renowned for its diverse array of diterpenoid alkaloids, which share structural similarities with those found in Delphinium. While the natural occurrence of this compound in Aconitum is not definitively established, studies have identified "pyro-type" aconitine (B1665448) alkaloids in processed aconite powder. This suggests that the pyran ring system characteristic of this compound can be formed from aconitine-type alkaloids under certain conditions, such as heating.
The broader Ranunculaceae family is a rich reservoir of complex alkaloids. The chemical investigation of various genera within this family continues to uncover novel alkaloidal structures, providing a basis for understanding the biosynthetic pathways and chemical diversity of compounds related to this compound.
Extraction and Initial Purification Strategies for Alkaloidal Fractions
The isolation of diterpenoid alkaloids, including the precursors to this compound, from plant materials follows a multi-step process. The initial phase involves the extraction of the crude alkaloidal mixture from the plant matrix.
The general procedure for extraction begins with the pulverization of the plant material, typically the seeds or aerial parts, to increase the surface area for solvent penetration. This powdered material is then subjected to extraction with an organic solvent, most commonly methanol (B129727) or ethanol. To enhance extraction efficiency, methods such as Soxhlet extraction, maceration, or ultrasonic-assisted extraction may be employed.
Following extraction, the crude extract, which contains a complex mixture of alkaloids, fats, pigments, and other secondary metabolites, undergoes a purification process to isolate the alkaloidal fraction. A common technique is acid-base extraction. The crude extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, rendering them soluble in the aqueous phase. Non-alkaloidal, lipophilic impurities are then removed by washing with an immiscible organic solvent. Subsequently, the acidic aqueous solution is made alkaline, which deprotonates the alkaloid salts, converting them back into their free base form. These free base alkaloids are then extracted from the aqueous phase using an organic solvent like chloroform (B151607) or dichloromethane. Evaporation of the organic solvent yields a concentrated crude alkaloid fraction, which is then ready for further chromatographic separation.
Advanced Chromatographic Separation Techniques for this compound
The separation of individual alkaloids from the complex crude mixture requires sophisticated chromatographic techniques. This is particularly true for diterpenoid alkaloids, which often exist as a series of closely related structural analogues.
Vacuum Liquid Chromatography (VLC) for Mixture Resolution
Vacuum Liquid Chromatography (VLC) is often utilized as a preliminary, large-scale chromatographic technique to fractionate the crude alkaloid extract. In VLC, a short, wide column is packed with an adsorbent, typically silica (B1680970) gel, and the crude mixture is loaded onto the top. A vacuum is applied to the bottom of the column to accelerate the flow of the mobile phase. Elution is performed with a stepwise gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. This method allows for a rapid and efficient separation of the complex mixture into several simpler fractions based on the polarity of the constituent compounds. These fractions can then be subjected to further high-resolution chromatographic methods.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Diterpenoid Alkaloids
For the final isolation and purification of individual diterpenoid alkaloids, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. These techniques offer high resolution, speed, and sensitivity, which are essential for separating structurally similar alkaloids.
Reversed-phase HPLC, using a C18 stationary phase, is commonly employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with additives such as formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) to improve peak shape and selectivity. Gradient elution, where the composition of the mobile phase is varied over time, is generally used to achieve optimal separation of the complex alkaloid mixtures.
UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher separation efficiency, faster analysis times, and reduced solvent consumption. The high-throughput capabilities of UHPLC make it an invaluable tool in the phytochemical analysis of complex plant extracts and the isolation of pure diterpenoid alkaloids for structural elucidation and biological studies.
Gas Chromatography (GC) Applications in Alkaloid Separation
Gas Chromatography (GC) stands as a significant analytical technique for the separation and identification of volatile and thermally stable compounds. In the context of phytochemical analysis, GC, particularly when coupled with Mass Spectrometry (GC-MS), has been instrumental in the study of various alkaloids, including the complex diterpenoid alkaloids found in genera such as Delphinium and Aconitum. While liquid chromatography is often preferred for its ability to handle less volatile and thermally labile compounds, GC offers high resolution and sensitivity for amenable alkaloids.
The application of GC to alkaloid analysis often involves the separation of complex mixtures extracted from plant materials. For instance, GC-MS has been successfully employed to analyze components within Delphinium plant extracts, leading to the identification of specific diterpenoid alkaloids like dehydrobrownine and delphatine. This technique is crucial for determining the phytochemical profile of a species, which can vary based on genetics, geography, and environmental conditions.
A critical aspect of GC analysis is the selection of the stationary phase. Different columns are chosen based on the polarity and chemical nature of the alkaloids to be separated. Studies on Aconitum alkaloids, which are structurally related to those in Delphinium, have explored various stationary phases, including SE-30, OV-1, OV-17, and XE-60, to achieve optimal separation. capes.gov.br Non-polar columns have often provided better chromatograms in these separations. capes.gov.br The choice of column directly impacts the retention times and the resolution between closely related alkaloid structures.
In some cases, derivatization is necessary to increase the volatility and thermal stability of the alkaloids, making them suitable for GC analysis. The conversion of alkaloids into their trimethylsilyl (B98337) (TMS) ethers is a common derivatization technique. capes.gov.brbrieflands.com However, this additional step can make the sample preparation process more laborious. brieflands.com
Despite its utility, GC analysis of certain alkaloids can present challenges. The high temperatures required for volatilization in the GC injector can sometimes lead to the thermal degradation of sensitive compounds. mdpi.com Furthermore, many complex alkaloids, such as those found in Delphinium, may not be included in commercial mass spectral libraries, making definitive identification reliant on reference standards or more advanced techniques like high-resolution mass spectrometry.
The following table summarizes typical parameters used in the GC analysis of diterpenoid and related alkaloids, providing a reference for the methodologies applied in this field.
| Parameter | Details | Source |
| Instrument | Gas Chromatograph coupled with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID) | ijrap.netscielo.br |
| Column Type | Capillary Column | ijrap.net |
| Stationary Phases | SE-30 (3%), OV-1 (5%), OV-17 (3%), XE-60 (3%), Elite-5MS (5% diphenyl/95% dimethyl polysiloxane) | capes.gov.brijrap.net |
| Column Dimensions | 30 m length x 0.25 µm inner diameter x 0.25 µm film thickness | ijrap.net |
| Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID) | scielo.br |
| Ionization Mode (MS) | Electron Impact (EI) with 70 eV ionization energy | ijrap.net |
| Derivatization | Trimethylsilyl (TMS) ethers | capes.gov.br |
Structural Elucidation and Spectroscopic Characterization of Pyrodelphinine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules like pyrodelphinine. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of the proton and carbon framework can be assembled.
One-dimensional NMR experiments provide fundamental information about the chemical environment of individual protons and carbons within the this compound structure.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound reveals the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of all proton nuclei. semanticscholar.org These parameters offer clues about the electronic environment and neighboring protons for each hydrogen atom in the molecule.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays signals for each unique carbon atom in this compound, with their chemical shifts indicating their functional group and hybridization state (e.g., alkyl, alkene, carbonyl). rsc.org To distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), a J-modulated (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment is often employed. This technique uses different pulse sequences to cause methyl (CH₃) and methine (CH) carbons to appear as positive signals, while methylene (B1212753) (CH₂) carbons appear as negative signals, and quaternary carbons are absent.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Diterpenoid Alkaloid Core Structure
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |
| 1 | 39.6 | - |
| 2 | 34.2 | - |
| 3 | 218.3 | - |
| 4 | 47.4 | - |
| 5 | 54.9 | - |
| 6 | 19.7 | - |
| 7 | 33.5 | - |
| 8 | 40.9 | - |
| 9 | 49.7 | - |
| 10 | 36.9 | - |
| 11 | 21.4 | - |
| 12 | 25.2 | - |
| 13 | 37.4 | - |
| 14 | 42.8 | - |
| 15 | 27.0 | - |
| 16 | 29.3 | - |
| 17 | 47.8 | - |
| 18 | 48.7 | - |
| 19 | 47.8 | - |
| 20 | 150.4 | - |
| 23 | 26.6 | 1.08 |
| 24 | 21.1 | 1.03 |
| 25 | 15.8 | 0.93 |
| 26 | 16.0 | 1.07 |
| 27 | 14.7 | 1.00 |
| 28 | 60.5 | 3.36, 3.81 |
| 29 | 109.8 | 4.59, 4.69 |
| 30 | 19.1 | 1.70 |
| Note: This table is illustrative and based on general data for related compounds. awi.de Actual chemical shifts for this compound may vary. |
Two-dimensional NMR experiments are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. researchgate.net
¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to establish spin systems and trace out proton-proton connectivity pathways throughout the molecule. princeton.eduepfl.ch
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduepfl.ch This is a powerful tool for assigning carbon resonances based on their known proton assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects long-range correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch This is instrumental in connecting the various spin systems identified by COSY and in determining the placement of quaternary carbons and heteroatoms. researchgate.netprinceton.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system.
Through the combined interpretation of these 1D and 2D NMR experiments, the complete planar structure and relative stereochemistry of this compound can be determined with high confidence.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are essential for determining the elemental composition of this compound and for confirming its structure through fragmentation analysis. europa.eunih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like alkaloids without causing significant fragmentation. youtube.com When coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument, ESI-MS can provide the exact mass of the molecular ion to within a few parts per million (ppm). europa.eunih.gov This high accuracy allows for the unambiguous determination of the elemental formula of this compound.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to gain structural information by fragmenting the molecular ion and analyzing the resulting product ions. nationalmaglab.orgwikipedia.org In an MS/MS experiment, the molecular ion of this compound is selected, subjected to collision-induced dissociation (CID), and the masses of the resulting fragments are measured. europa.eu The fragmentation pattern is often characteristic of the compound's structure. By analyzing the neutral losses and the masses of the fragment ions, it is possible to deduce the connectivity of atoms and functional groups within the molecule, providing a means to confirm the structure elucidated by NMR. mdpi.commdpi.comresearchgate.netnih.gov
Table 2: Hypothetical Fragmentation Data for this compound in an MS/MS Experiment
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Postulated Structural Fragment |
| [M+H]⁺ | [M+H - H₂O]⁺ | 18 | Loss of a hydroxyl group |
| [M+H]⁺ | [M+H - CO]⁺ | 28 | Loss of a carbonyl group |
| [M+H]⁺ | [M+H - C₂H₅NO]⁺ | 59 | Cleavage of a side chain |
| Note: This table is a hypothetical representation of potential fragmentation pathways. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates volatile compounds in the gas phase before they are detected by a mass spectrometer. eag.com While many complex alkaloids like this compound may not be sufficiently volatile for direct GC-MS analysis, the technique can be applied to the analysis of less complex, more volatile derivatives or degradation products. jfda-online.com Pyrolysis-GC-MS, a technique where the sample is thermally decomposed into smaller, more volatile fragments before entering the GC column, can also be a valuable tool for characterizing complex, non-volatile materials. measurlabs.comoaes.ccfrontier-lab.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the various functional groups present within a complex molecule like this compound. By measuring the absorption of infrared radiation, these methods provide a "molecular fingerprint," where specific absorption bands correspond to the vibrational frequencies of different chemical bonds.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by passing infrared radiation through a sample and measuring which wavelengths are absorbed. For a diterpenoid alkaloid such as this compound, the IR spectrum would be expected to display a series of absorption bands characteristic of its complex structure. Key functional groups that can be identified include hydroxyl (-OH), carbonyl (C=O) from ester groups, carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) single bonds of ethers and esters.
Although specific IR spectral data for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its known structural components.
Table 1: Predicted IR Absorption Bands for this compound Functional Groups
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3500-3200 (broad) |
| Alkane | C-H stretch | 3000-2850 |
| Alkene | =C-H stretch | 3100-3000 |
| Alkene | C=C stretch | 1680-1640 |
| Ester | C=O stretch | 1750-1735 |
The presence and position of these bands in an experimental spectrum would provide direct evidence for the existence of these functional groups, contributing to the initial stages of structural elucidation. The region below 1500 cm⁻¹, known as the fingerprint region, would show a complex pattern of absorptions unique to the entire molecular structure.
Fourier-Transform Infrared (FTIR) spectroscopy is a more advanced and preferred method of infrared spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition compared to traditional dispersive IR techniques. rtilab.comedinst.com The FTIR instrument collects an interferogram of the sample signal, which is then converted into a spectrum using a mathematical algorithm known as the Fourier transform. rtilab.com This technique is highly effective for identifying organic materials and their chemical properties. rtilab.com
For this compound, FTIR analysis, often utilizing the Attenuated Total Reflectance (ATR) sampling technique which requires minimal sample preparation, would provide a detailed and high-quality spectrum. edinst.com This spectrum would confirm the presence of the functional groups predicted by IR spectroscopy with greater precision. Changes in the characteristic absorption patterns could clearly indicate any alteration in the molecular composition. rtilab.com The high sensitivity of FTIR is particularly valuable for analyzing complex natural products, where it can help in identifying functional groups and serving as a preliminary step in a comprehensive material analysis. rtilab.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Investigations of the this compound Chromophore
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. It is particularly useful for studying conjugated systems, which are known as chromophores—the parts of a molecule responsible for absorbing UV or visible light. bspublications.netkvmwai.edu.in
The UV absorption spectrum of this compound has been a key area of investigation to understand the electronic structure and potential conjugation within the molecule. An important question was whether a resonance structure contributes significantly to the electronic ground state of this compound. researchgate.net
Changes in the UV spectrum of this compound upon protonation of the nitrogen atom have also been studied, providing further insight into the electronic environment of the chromophore. semanticscholar.org
X-ray Crystallography for Absolute Configuration Determination of this compound
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. researchgate.net This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be analyzed to build a detailed 3D model of the molecule.
The absolute configuration of this compound has been unambiguously determined through single-crystal X-ray diffraction analysis. researchgate.net This technique is considered the gold standard for structural determination, providing resolution at the atomic level. researchgate.net The analysis of this compound crystals confirmed the spatial orientation of all substituents at its chiral centers. researchgate.netdss.go.th
For chiral molecules, especially those containing only light atoms like carbon, hydrogen, and oxygen, determining the absolute configuration relies on the phenomenon of anomalous scattering. mit.edu Modern methods allow for confident determination even when oxygen is the heaviest atom present, which is crucial for many natural products like this compound. mit.edu The successful X-ray crystallographic analysis of this compound provided definitive proof of its structure, which was essential for understanding its chemical properties and relationships with other related alkaloids like delphinine. researchgate.net
Integration of Analytical Data for Comprehensive Structural Elucidation
The complete and unambiguous structural elucidation of this compound is achieved not by a single technique, but through the careful integration of data from multiple analytical methods. Each spectroscopic and crystallographic technique provides a unique piece of the structural puzzle.
Vibrational Spectroscopy (IR/FTIR): This provides the initial inventory of functional groups. For this compound, FTIR would confirm the presence of hydroxyls, esters, ethers, and the C=C double bond, guiding the subsequent interpretation of more complex data. rtilab.comkvmwai.edu.in
UV-Vis Spectroscopy: This technique probes the electronic system of the molecule. In the case of this compound, UV-Vis data, in conjunction with other findings, demonstrated the lack of significant conjugation in the electronic ground state, a key feature of its structure. kvmwai.edu.inresearchgate.net
X-ray Crystallography: This method provides the ultimate confirmation of the molecular structure. For this compound, it yielded the precise 3D arrangement of atoms and established its absolute configuration, resolving any ambiguities that might remain after spectroscopic analysis. researchgate.netdss.go.th
By combining the functional group information from FTIR, the electronic insights from UV-Vis spectroscopy, and the definitive 3D structural map from X-ray crystallography, a comprehensive and validated structure of this compound is established.
Synthetic and Semi Synthetic Approaches to Pyrodelphinine and Its Analogues
Pyrolysis-Based Synthesis of Pyrodelphinine from Delphinine
The most direct method for obtaining this compound is through the pyrolysis of its natural precursor, delphinine. furb.brsemanticscholar.org This process involves heating delphinine, which results in the elimination of a molecule of acetic acid and the formation of the characteristic C8-C15 double bond that defines the "pyro" class of these alkaloids.
The pyrolysis of delphinine yields a mixture of products, primarily consisting of this compound and unreacted delphinine. furb.br The separation of this mixture is typically achieved using chromatographic techniques. One effective method is vacuum liquid chromatography (VLC) on silica (B1680970) gel. furb.br For instance, the pyrolysis of 1.25 grams of delphinine can afford 1.156 grams of a product mixture. furb.br Subsequent separation of this mixture via VLC can yield approximately 896 mg of this compound and 108 mg of delphinine. furb.br This separation is generally efficient, often completed within a few hours. furb.br
The structural transformation from delphinine to this compound has been confirmed through various spectroscopic methods and X-ray crystallographic analysis. researchgate.netacs.org These studies have unequivocally established the structure of this compound and clarified the nature of the chromophore introduced by the pyrolysis reaction. semanticscholar.orgresearchgate.net
| Precursor | Reaction Type | Key Transformation | Product(s) |
| Delphinine | Pyrolysis | Elimination of acetic acid, formation of C8-C15 double bond | This compound, Delphinine |
Targeted Chemical Derivatization Strategies of the this compound Scaffold
The this compound scaffold, with its multiple functional groups, offers numerous opportunities for targeted chemical derivatization. These modifications are often pursued to explore the structure-activity relationships of this class of alkaloids and to generate novel analogues with potentially enhanced or altered biological activities. The term "scaffold" in this context refers to the core molecular framework that can be systematically modified. nih.govrsc.org
Strategies for derivatization can focus on various reactive sites within the this compound molecule. These may include modifications of the hydroxyl groups, the N-ethyl group, or the double bond introduced during pyrolysis. The goal of such derivatization is often to create a library of related compounds that can be screened for specific biological targets. While specific examples of extensive derivatization of this compound itself are not extensively detailed in the provided context, the principles of scaffold-based drug discovery are well-established and applicable. nih.gov This approach allows for the systematic exploration of the chemical space around a core structure to optimize its properties.
Synthetic Studies and Total Synthesis Efforts Towards this compound-Type Alkaloids
The total synthesis of complex natural products like this compound represents a formidable challenge in organic chemistry. organic-chemistry.org Such endeavors are undertaken not only to provide access to the natural product and its analogues but also to develop and showcase new synthetic methodologies. uni-muenchen.dersc.org The synthesis of alkaloids, in particular, has been a fertile ground for the development of novel strategies for constructing intricate nitrogen-containing ring systems. mmu.ac.uknih.govnih.gov
While a complete total synthesis of this compound is not detailed in the provided search results, the literature alludes to synthetic efforts directed towards related complex alkaloids. mdpi.comglobalauthorid.com These studies often involve the development of strategies for the construction of key structural motifs present in this compound-type alkaloids, such as the highly substituted bicyclo[3.2.1]octane system. globalauthorid.com The general approach in total synthesis involves a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. The successful execution of a total synthesis provides a definitive confirmation of the proposed structure of the natural product. pageplace.de
Semi-Synthetic Transformations Involving this compound as a Key Intermediate
This compound has proven to be a valuable intermediate in the semi-synthesis of other rare or difficult-to-isolate diterpenoid alkaloids. researchgate.net Semi-synthesis leverages the readily available this compound scaffold, obtained from the pyrolysis of delphinine, and modifies it through a series of chemical reactions to access other structurally related natural products.
Biosynthetic Pathways of Pyrodelphinine Type Alkaloids
Overview of C19- and C20-Diterpenoid Alkaloid Biosynthesis
The biosynthesis of diterpenoid alkaloids (DAs) commences with the universal precursor for terpenoids, the five-carbon isopentenyl pyrophosphate (IPP). mdpi.com Four units of IPP are condensed to form the 20-carbon geranylgeranyl pyrophosphate (GGPP). mdpi.com The cyclization of GGPP, catalyzed by terpene synthases, is a critical branching point. Specifically, the formation of ent-copalyl diphosphate (B83284) (ent-CPP) is the committed step for the biosynthesis of a vast array of diterpenes, including the precursors to DAs. mdpi.comnih.gov
From ent-CPP, the pathways to C19 and C20-diterpenoid alkaloids diverge based on the formation of specific diterpene skeletons, primarily the ent-atisane and ent-kaurane types. mdpi.comresearchgate.net These skeletons are then subjected to a series of oxidative reactions, often catalyzed by cytochrome P450 monooxygenases, followed by the incorporation of a nitrogen atom, a defining feature of alkaloids. mdpi.comnih.gov The source of this nitrogen is believed to be an amino acid, with evidence pointing towards L-serine and ethanolamine (B43304). mdpi.comnih.govnih.gov Subsequent cyclizations, rearrangements, and functional group modifications lead to the vast structural diversity observed in this family of compounds. nih.govthieme-connect.com
The C20-diterpenoid alkaloids, which possess a full 20-carbon skeleton, are widely considered to be the biosynthetic precursors to the C19-diterpenoid alkaloids, which have lost one carbon atom. nih.gov
Proposed Biogenetic Relationship and Precursors for Pyrodelphinine within the Diterpenoid Alkaloid Family
The this compound-type alkaloids are characterized by a double bond between carbons C-8 and C-15 within the aconitane (B1242193) skeleton. core.ac.ukhec.gov.pk It is proposed that this compound-type structures arise from the aconitane ring system through the formation of this C-8 to C-15 double bond. core.ac.uk
Falaconitine and mithaconitine are the first identified naturally occurring alkaloids possessing a this compound-type structure. pageplace.de Their discovery has led to the hypothesis that these compounds may serve as biogenetic precursors to other C19-diterpenoid alkaloids that feature a C-8 acetate (B1210297) and a C-15 hydroxyl group, such as the well-known aconitine (B1665448) and hypaconitine. pageplace.de This suggests a biosynthetic sequence where the C8-C15 double bond of a this compound-type intermediate is subsequently oxidized to introduce the hydroxyl and acetate functionalities.
The general biosynthetic flow is believed to proceed from C20-diterpenoid alkaloids to C19-diterpenoid alkaloids. nih.gov Within the C19 category, the this compound skeleton is considered a key intermediate.
Enzymatic Transformations and Genetic Insights into this compound Biosynthesis
While the complete enzymatic pathway to this compound is not yet fully elucidated, significant progress has been made in identifying the types of enzymes involved in diterpenoid alkaloid biosynthesis in general. Key enzymatic steps include:
Terpene Synthases: These enzymes catalyze the initial cyclization of GGPP to form the foundational diterpene skeletons. mdpi.comnih.gov
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is responsible for the extensive oxidation of the diterpene scaffold, creating hydroxyl groups and other functionalities that are crucial for subsequent reactions. mdpi.comnih.gov
Aminotransferases: These enzymes are proposed to catalyze the incorporation of the nitrogen atom from an amino acid donor onto an oxidized diterpene intermediate. mdpi.comjipb.net
Reductases: A reductase with low homology to other known enzymes has been identified as a key player in the biosynthesis of atisinium, a potential intermediate for more complex diterpenoid alkaloids. nih.govnih.gov This enzyme shows a preference for ethanolamine as the nitrogen source. nih.govnih.gov
Recent multi-omics analyses of plants from the Aconitum genus, a rich source of diterpenoid alkaloids, have started to uncover the genetic basis of their biosynthesis. jipb.net These studies have identified candidate genes encoding for enzymes like ent-kaurene (B36324) oxidases and aminotransferases, which are pivotal for the conversion of diterpenes into alkaloids. jipb.net Although specific enzymes for the formation of the this compound skeleton have not been definitively identified, these genomic and transcriptomic approaches are paving the way for a more detailed understanding of the biosynthetic machinery.
Comparative Biosynthetic Studies with Related Diterpenoid Alkaloid Subtypes
The biosynthesis of this compound-type alkaloids is intricately linked to that of other diterpenoid alkaloid subtypes. The structural relationships suggest a complex network of branching pathways.
For instance, the C20-diterpenoid alkaloids, such as those with an atisine (B3415921) skeleton, are considered the biosynthetic precursors to the C19 alkaloids. nih.gov The atisine-type alkaloids are formed through the amination of ent-atisane type tetracyclic diterpenoids. rsc.org The hetidine-type core, another C20 subtype, is thought to arise from the atisine core through a Mannich reaction. nih.gov
The C19-diterpenoid alkaloids themselves are diverse. The aconitine-type, to which this compound is related, is characterized by a rearranged [3.2.1] bicyclic system in its core structure. nih.gov This is in contrast to many C20-diterpenoid alkaloids that retain a [2.2.2] bicyclic system. thieme-connect.com The transformation from the denudatine framework (a C20 type) to the aconitine skeleton involves a significant skeletal rearrangement. nih.gov
Furthermore, the heteratisane-type alkaloids, which are C19-lactone-type alkaloids, are proposed to be formed from the oxidative cleavage of the C-13 to C-14 bond of the aconitane framework. core.ac.uk This highlights how different oxidative patterns on a common precursor can lead to distinct alkaloid subtypes.
The table below summarizes the key structural features of related diterpenoid alkaloid subtypes, illustrating the biosynthetic divergence from common precursors.
| Alkaloid Subtype | Carbon Skeleton | Key Structural Feature(s) | Proposed Biosynthetic Relationship |
| Atisine-type | C20 | Tetracyclic diterpenoid with a nitrogen-containing ring | Precursor to other C20 and C19 subtypes. nih.govrsc.org |
| Hetidine-type | C20 | Contains an additional C-C bond compared to the atisine core | Derived from the atisine core. nih.gov |
| Denudatine-type | C20 | Hexacyclic structure | Can be a precursor to C19 alkaloids. nih.govthieme-connect.com |
| Aconitine-type | C19 | Highly oxygenated, rearranged [3.2.1] bicyclic system | Derived from C20 precursors via skeletal rearrangement. nih.gov |
| This compound-type | C19 | Aconitane skeleton with a C8-C15 double bond | Proposed precursor to other aconitine-type alkaloids. core.ac.ukpageplace.de |
| Heteratisane-type | C19 | Lactone functionality | Formed by oxidative cleavage of the aconitane skeleton. core.ac.uk |
Advanced Analytical Methodologies in Pyrodelphinine Research
Hyphenated Techniques for Complex Alkaloid Mixture Analysis
The analysis of pyrodelphinine and related diterpenoid alkaloids is challenging due to their presence in complex mixtures with structurally similar compounds. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for this purpose. nih.govhumanjournals.com These integrated systems provide both separation of individual components and their structural identification in a single run. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone in alkaloid analysis. springernature.com The power of this technique lies in its ability to separate compounds based on their physicochemical properties and then provide mass information, which aids in identification. humanjournals.com For instance, LC-MS has been used for the qualitative and quantitative determination of diterpenoid alkaloids from various plant sources. researchgate.net The introduction of tandem mass spectrometry (MS-MS) further enhances structural elucidation by providing fragmentation patterns of parent ions, which can be compared against spectral libraries or used to deduce structural features. nih.gov High-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF-MS), offers highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. scitechnol.com This is particularly useful in identifying novel alkaloids in complex extracts from Delphinium species. scitechnol.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, although it is often limited to volatile and thermally stable compounds. ajrconline.org For many complex alkaloids like this compound, derivatization may be required to increase their volatility. ajrconline.org Other significant hyphenated methods include LC-Nuclear Magnetic Resonance (LC-NMR) and LC-Infrared (LC-IR), which provide rich structural information online, complementing the data from mass spectrometry. nih.govspringernature.com
Table 1: Overview of Hyphenated Techniques in Alkaloid Research
| Technique | Separation Principle | Detection Principle | Application in Alkaloid Analysis | Citation |
|---|---|---|---|---|
| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation and identification of non-volatile alkaloids in complex mixtures. | nih.govspringernature.com |
| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Provides structural information through fragmentation patterns, aiding in the identification of isomers and unknown alkaloids. | nih.gov |
| LC-QTOF-MS | Liquid Chromatography | Quadrupole Time-of-Flight Mass Spectrometry | Delivers high-resolution mass data for accurate mass measurement and elemental composition determination. | scitechnol.com |
| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile alkaloids or those that can be made volatile through derivatization. | ajrconline.org |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Provides detailed online structural elucidation of separated compounds. | springernature.com |
Developments in Sample Preparation and Pre-concentration Techniques for Trace Analysis of Alkaloids
Effective sample preparation is a critical prerequisite for the accurate trace analysis of alkaloids from complex biological matrices. The primary goals are to extract the target analytes, remove interfering substances, and concentrate the sample to a level suitable for instrumental detection. dphen1.com The choice of technique depends on the nature of the sample matrix and the physicochemical properties of the alkaloids.
For plant materials containing diterpenoid alkaloids, initial steps often involve drying and grinding the plant tissue to increase the surface area for extraction. iodp.org This is typically followed by an extraction step using an appropriate solvent. A common method for alkaloid extraction is liquid-liquid extraction (LLE), where the pH of the aqueous solution is adjusted to make the alkaloids alkaline, facilitating their extraction into an organic solvent like ethyl acetate (B1210297). scitechnol.com
Solid-phase extraction (SPE) is a widely used technique for both cleanup and pre-concentration. mdpi.com It utilizes a solid sorbent to selectively retain either the alkaloids of interest or the matrix interferences. For instance, a cation exchange column can be employed to purify Gelsemium alkaloids from honey samples, which are then eluted with an ammoniated solvent. mdpi.com
In trace analysis, minimizing contamination is paramount. The use of high-purity reagents and properly cleaned labware, such as leached low-density polyethylene (B3416737) (LDPE) containers, is recommended to avoid the introduction of elemental or organic contaminants. inorganicventures.com For ultra-trace analysis, microextraction techniques have gained prominence as they reduce solvent consumption and sample volume. dphen1.com An example is the microdroplet method, where a small volume of a sample solution is dried on a specialized filter paper, concentrating the analytes for analysis by techniques like X-ray fluorescence (XRF), a concept adaptable to other detection methods. rigaku.com
Table 2: Key Stages in Sample Preparation for Alkaloid Trace Analysis
| Stage | Purpose | Common Techniques | Citation |
|---|---|---|---|
| Initial Preparation | Increase surface area and accessibility of analytes. | Drying, grinding/crushing of plant material. | iodp.org |
| Extraction | Solubilize alkaloids from the sample matrix. | Maceration, ultrasonication, pressurized liquid extraction. | dphen1.comiodp.org |
| Purification/Cleanup | Remove interfering compounds from the extract. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE). | scitechnol.commdpi.com |
| Pre-concentration | Increase the concentration of target analytes. | Solvent evaporation, SPE, microextraction techniques. | scitechnol.comdphen1.com |
Chemometric Techniques for Data Handling, Interpretation, and Optimization in Alkaloid Profiling
The comprehensive analysis of alkaloids using modern hyphenated techniques generates vast and complex datasets. Chemometrics employs mathematical and statistical methods to extract meaningful chemical information from this data. semanticscholar.org These techniques are crucial for handling, interpreting, and optimizing the data obtained from alkaloid profiling. acs.orgresearchgate.net
In the context of diterpenoid alkaloid research, chemometrics is often used to differentiate between plant samples based on their chemical fingerprints. semanticscholar.org Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are unsupervised methods that can reveal natural groupings within data. semanticscholar.org For example, PCA has been successfully applied to UPLC-qToF-MS data to distinguish between official Aconitum carmichaelii and its adulterant species based on their diterpenoid alkaloid profiles. acs.org Similarly, HCA can group samples based on the similarity of their alkaloid content, which can be used to classify samples by geographical origin. semanticscholar.org
Supervised methods, such as Linear Discriminant Analysis (LDA), are used to build predictive models for classifying samples into predefined groups. semanticscholar.org By combining multicomponent quantification with chemometric analysis, researchers can identify key marker compounds that are responsible for the differentiation between groups. semanticscholar.orgacs.org This integrated approach provides a powerful tool for the quality control of herbal medicines, allowing for the identification of adulterants and the verification of geographical origin. semanticscholar.orgacs.org
Table 3: Application of Chemometric Techniques in Diterpenoid Alkaloid Research
| Technique | Type | Function | Example Application | Citation |
|---|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Reduces data dimensionality and identifies patterns and outliers. | Differentiating Aconitum species based on LC-MS profiles. | semanticscholar.orgacs.org |
| Hierarchical Cluster Analysis (HCA) | Unsupervised | Groups samples based on the similarity of their chemical profiles. | Classifying the geographical origin of Aconitum roots. | semanticscholar.org |
| Linear Discriminant Analysis (LDA) | Supervised | Creates a predictive model to classify samples into known categories. | Discriminating geographical origins of Fuzi based on alkaloid content. | semanticscholar.org |
Emerging Analytical Trends: 2D-Chromatography and Automation in Alkaloid Research
To overcome the limitations of single-dimension chromatography in analyzing highly complex mixtures, two-dimensional chromatography (2D-LC) has emerged as a powerful analytical tool. researchgate.net This technique significantly enhances separation power and peak capacity, which is crucial for resolving the numerous, often isomeric, alkaloids present in plant extracts. nih.govnih.gov In 2D-LC, fractions from the first dimension column are transferred to a second dimension column with a different separation mechanism, resulting in a more comprehensive separation. researchgate.net
Offline 2D-LC systems have been successfully applied to the analysis of diterpenoid alkaloids in Aconitum carmichaelii. nih.gov An ultra-performance convergence chromatography (UPC²) system combined with a reversed-phase (RP) system demonstrated high orthogonality, which is a measure of the independence of the two separation mechanisms. nih.gov Online 2D-LC methods, including multiple heart-cutting techniques, allow for the targeted analysis of specific isomeric groups, resolving compounds that are inseparable in a single run. nih.gov The combination of 2D-LC with high-resolution mass spectrometry (2D-LC-MS) is a particularly potent strategy for the in-depth characterization of complex phytochemical compositions. nih.gov
Automation is another key trend that enhances the efficiency and reproducibility of alkaloid analysis. speciation.net Automated sample preparation systems can perform extraction, cleanup, and concentration steps with high precision, reducing manual labor and potential for error. piapharma.com When coupled with automated data acquisition and processing pipelines, including chemometric analysis, these systems facilitate high-throughput screening and quality control of herbal products containing alkaloids like this compound. speciation.net
Table 4: Comparison of 1D vs. 2D Chromatography for Alkaloid Analysis
| Feature | 1D-Chromatography | 2D-Chromatography | Citation |
|---|---|---|---|
| Peak Capacity | Limited; co-elution is common in complex samples. | Significantly higher; allows for better resolution of components. | researchgate.net |
| Resolution | May be insufficient for separating structural isomers. | Greatly enhanced, enabling separation of isomeric and co-eluting compounds. | nih.govnih.gov |
| Complexity | Simpler instrumentation and method development. | More complex setup and optimization required. | researchgate.net |
| Application | Routine analysis of simpler mixtures. | In-depth profiling of highly complex mixtures like plant extracts. | nih.govnih.gov |
Theoretical and Computational Chemistry Studies of Pyrodelphinine
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for studying large molecules like alkaloids. wikipedia.org It is used to solve the electronic Schrödinger equation, providing information on electron distribution and energy, which underpins a molecule's properties and reactivity. mdpi.com
The electronic structure of a molecule—the arrangement of its electrons in various orbitals—governs its chemical reactivity. DFT calculations can elucidate the electronic properties of pyrodelphinine by mapping its electron density and calculating its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to predicting how the molecule will interact with other chemical species. For instance, the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack.
While specific DFT studies on this compound are not extensively published, research on related aconitine-type alkaloids demonstrates the power of this approach. For example, DFT has been used to investigate the mechanism of toxicity in aconitine (B1665448) analogs and to study the structure-activity relationships of Aconitum and Delphinium alkaloids at a detailed electronic level. scienceasia.orgnih.gov
A theoretical study on this compound would involve calculating various global reactivity descriptors derived from the energies of the FMOs. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Illustrative Conceptual DFT Reactivity Descriptors for this compound This table presents a hypothetical set of reactivity descriptors that would be calculated for this compound in a typical DFT study. The values are for illustrative purposes to demonstrate the output of such an analysis.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A global index of electrophilic power. |
Analysis of these descriptors would provide a comprehensive profile of this compound's reactivity, highlighting its potential for specific chemical transformations or biological interactions. dokumen.pubnih.gov
Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental spectra to confirm or elucidate a molecule's structure. escholarship.org This is particularly valuable for complex molecules where spectral assignments can be ambiguous.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra, especially ¹H and ¹³C chemical shifts, is a powerful tool for structural verification. chemrxiv.org The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. faccts.denih.gov While experimental ¹³C NMR data for this compound are available, computational analysis could definitively assign each signal to a specific carbon atom in its complex hexacyclic structure, resolving any experimental uncertainties. dokumen.pubpageplace.de
Table 2: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates how computationally predicted NMR data would be compared against experimental values for structural validation. Experimental values are known to exist, while calculated values are representative of a typical GIAO/DFT output.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| C-1 | ... | ... | ... |
| C-8 | ... | ... | ... |
| C-15 | ... | ... | ... |
| C-17 | ... | ... | ... |
| ... (all other C atoms) | ... | ... | ... |
Molecular Modeling and Simulation Approaches for Conformational Analysis
Conformational analysis aims to identify the most stable, low-energy conformers of a molecule. pageplace.de This can be achieved by systematically rotating torsion angles or by running MD simulations, which model the atomic motions of the molecule over time by solving Newton's equations of motion. mdpi.com Such studies on related Delphinium alkaloids have been used to investigate their binding to biological targets. frontiersin.org For this compound, a thorough conformational analysis would reveal the preferred spatial arrangement of its substituent groups and the flexibility of its ring systems, which is crucial for understanding how it interacts with other molecules, such as biological receptors. core.ac.uk
Computational Insights into the this compound Chromophore Characteristics
The term chromophore refers to the part of a molecule responsible for its color, which arises from the absorption of light in the visible or ultraviolet region. The this compound chromophore has been a subject of interest since early structural studies. semanticscholar.org X-ray crystallographic analysis of this compound established the presence of a double bond between C(8) and C(15). researchgate.netresearchgate.net This analysis also suggested that a potential resonance structure, which would imply a conjugated system involving the nitrogen lone pair, the C(7)-C(17) bond, and the C(8)-C(15) double bond, does not significantly contribute to the molecule's electronic ground state. researchgate.netresearchgate.net This indicates a lack of extended conjugation.
The UV absorption spectra of this compound and related compounds have been discussed in the context of the ring A configuration. researchgate.netresearchgate.net Modern computational methods, especially TD-DFT, can provide a much deeper understanding of these chromophoric properties. By calculating the electronic transitions, TD-DFT can predict the wavelength of maximum absorption (λmax) and the nature of the orbitals involved (e.g., π → π* or n → π* transitions). Such a study on this compound would precisely characterize the electronic transition associated with the C(8)=C(15) double bond and quantify how it is influenced by the rest of the molecular structure, confirming and expanding upon the early experimental observations. researchgate.net
Application of Machine Learning Algorithms in Structural Elucidation and Property Prediction for Alkaloids
In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of accelerating discovery and prediction. researchgate.net For natural products like alkaloids, ML algorithms can be trained on large datasets of known compounds and their properties to perform complex tasks. dokumen.pub
One major application is in the rapid prediction of spectroscopic data. ML models can learn the intricate relationship between a molecular structure and its NMR spectrum, often predicting chemical shifts with high accuracy at a fraction of the computational cost of DFT methods. scienceasia.orggoogle.com This can significantly speed up the process of structural elucidation for newly isolated alkaloids.
Furthermore, ML can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. By training on a dataset of alkaloids with known biological activities (e.g., toxicity, receptor binding affinity), an ML model can learn to predict the activity of new or unstudied compounds, like this compound, based solely on their structural features. This predictive power helps to prioritize compounds for further experimental testing in drug discovery and toxicology studies.
Q & A
Q. What validation criteria ensure robustness in this compound research methodologies?
- Methodological Answer : Follow ISO 17025 guidelines for method validation. Parameters include:
- Accuracy : Spike-and-recovery experiments (target: 90–110%).
- Precision : Intra-day/inter-day RSD ≤ 5%.
- Linearity : Across 50–150% of expected concentration range.
Document all validation data in open-access repositories for peer auditing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
